

Spectroscopic and Chromatographic Characterization of Z-Val-Pro-OH: A Technical Guide

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Compound of Interest

Compound Name: **Z-VAL-PRO-OH**

Cat. No.: **B8508506**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and chromatographic data for the dipeptide **Z-Val-Pro-OH**. While a specific experimental dataset for this molecule is not readily available in public databases, this document outlines the theoretical values and expected spectral features based on the known properties of its constituent amino acids, valine and proline, and the benzyloxycarbonyl (Z) protecting group. Furthermore, it details generalized experimental protocols for obtaining and analyzing this data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Z-Val-Pro-OH**. These predictions are derived from typical chemical shifts of similar peptide structures and the foundational principles of mass spectrometry.

Table 1: Predicted ^1H NMR Spectroscopic Data for Z-Val-Pro-OH

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Z-group CH ₂	~5.1	Singlet	Benzylic protons of the Z-group.
Z-group Ar-H	~7.3	Multiplet	Aromatic protons of the Z-group.
Val α -CH	~4.2	Doublet of doublets	Coupling to NH and β -CH.
Val β -CH	~2.1	Multiplet	Coupling to α -CH and γ -CH ₃ .
Val γ -CH ₃	~0.9	Doublet	Two diastereotopic methyl groups.
Pro α -CH	~4.4	Multiplet	
Pro β -CH ₂	~2.0	Multiplet	
Pro γ -CH ₂	~1.9	Multiplet	
Pro δ -CH ₂	~3.5	Multiplet	
Val NH	~7.0	Doublet	Amide proton, may be broad.
COOH	>10	Broad singlet	Carboxylic acid proton, may exchange with D ₂ O.

Note: The presence of the proline residue can lead to the existence of cis and trans isomers, which would result in two sets of peaks for the adjacent amino acid residues in the NMR spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Z-Val-Pro-OH

Carbon	Predicted Chemical Shift (ppm)	Notes
Z-group C=O	~156	Carbonyl of the carbamate.
Z-group CH ₂	~67	Benzylidene carbon of the Z-group.
Z-group Ar-C	~128-136	Aromatic carbons of the Z-group.
Val C=O	~173	Carbonyl of the valine residue.
Val α -C	~59	
Val β -C	~30	
Val γ -C	~19	Two diastereotopic methyl carbons.
Pro C=O	~175	Carbonyl of the proline residue (carboxylic acid).
Pro α -C	~60	
Pro β -C	~30	
Pro γ -C	~25	
Pro δ -C	~47	

Table 3: Predicted Mass Spectrometry Data for Z-Val-Pro-OH

Parameter	Predicted Value	Notes
Molecular Formula	<chem>C19H26N2O5</chem>	
Molecular Weight	362.42 g/mol	
$[M+H]^+$	363.18 m/z	Expected in positive ion mode ESI-MS.
$[M+Na]^+$	385.16 m/z	Common adduct in ESI-MS.
$[M-H]^-$	361.17 m/z	Expected in negative ion mode ESI-MS.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Z-Val-Pro-OH** are outlined below. These represent general procedures and may require optimization for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Z-Val-Pro-OH**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH, COOH).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

- The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse program.
 - Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
 - The spectral width should cover the expected range for all carbon environments (e.g., 0-200 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

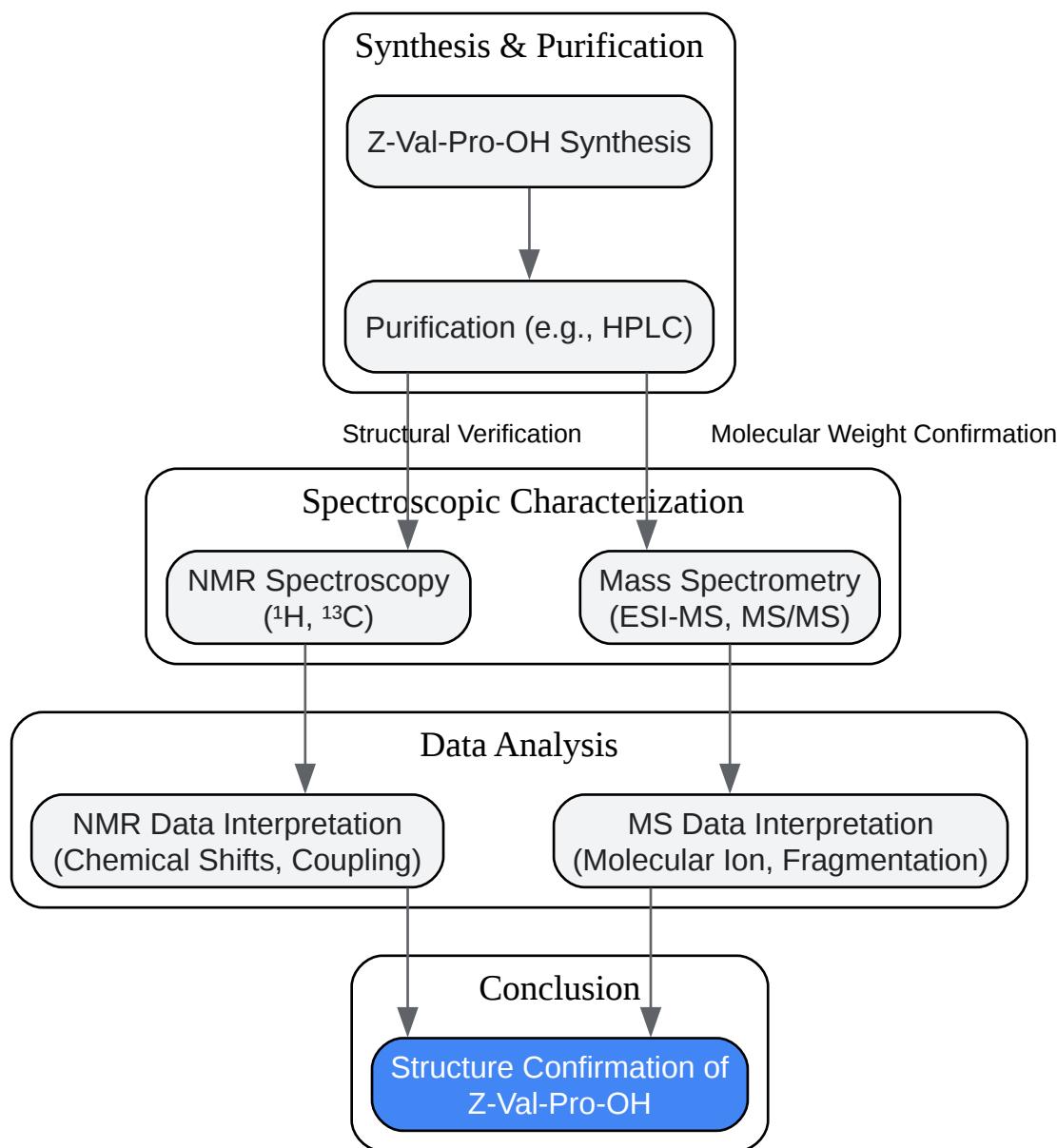
- Sample Preparation:
 - Prepare a dilute solution of **Z-Val-Pro-OH** (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.
 - A small amount of formic acid or acetic acid can be added to the solution to promote protonation in positive ion mode.
- Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
- Acquire mass spectra in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions, respectively.
- Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal intensity of the molecular ion.

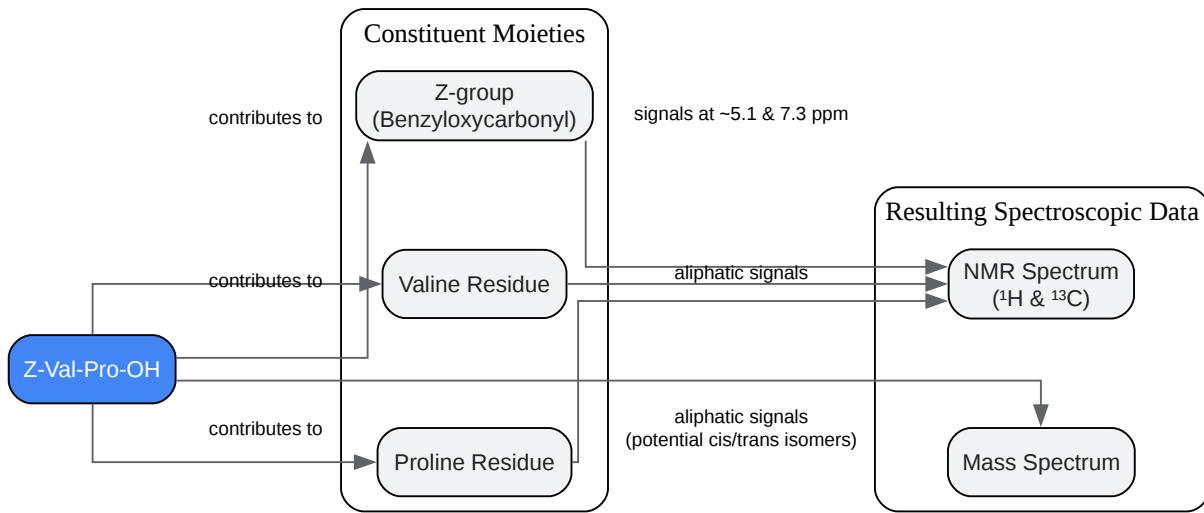
- Tandem Mass Spectrometry (MS/MS):
 - To confirm the structure, perform MS/MS analysis on the isolated molecular ion.
 - Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation techniques.
 - Analyze the resulting fragment ions to identify characteristic losses corresponding to the Z-group, the amino acid side chains, and the peptide backbone.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **Z-Val-Pro-OH**.

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Caption: Experimental workflow for the synthesis and characterization of **Z-Val-Pro-OH**.



$[M+H]^+$ at 363.18 m/z

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Caption: Logical relationship between the structure of **Z-Val-Pro-OH** and its expected spectroscopic data.

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